N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
CAS No.: 946379-76-6
Cat. No.: VC11903191
Molecular Formula: C21H18F2N2O3
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946379-76-6 |
|---|---|
| Molecular Formula | C21H18F2N2O3 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H18F2N2O3/c1-14-10-19(26)20(28-13-15-2-4-16(22)5-3-15)11-25(14)12-21(27)24-18-8-6-17(23)7-9-18/h2-11H,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | BHZILHCLJODXRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F |
Introduction
The compound N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic organic molecule that belongs to the class of substituted acetamides and dihydropyridines. This compound is characterized by its fluorinated phenyl groups and a dihydropyridine core, which are structural features commonly associated with pharmacological activity. This article explores its chemical structure, synthesis, potential applications, and biological relevance.
Synthesis
The synthesis of this compound is typically achieved through a multi-step organic reaction sequence involving:
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Formation of the dihydropyridine core: A Hantzsch-like reaction using appropriate precursors such as methyl acetoacetate, ammonium acetate, and an aromatic aldehyde.
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Introduction of fluorophenyl groups: Substitution reactions to introduce fluorine atoms on the phenyl rings.
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Amide bond formation: Coupling of the dihydropyridine intermediate with a fluorophenyl-substituted amine derivative.
These steps can be optimized for yield and purity using catalysts and controlled reaction conditions.
Biological Applications
Compounds containing dihydropyridine scaffolds have been extensively studied for their pharmacological activities, including:
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Antitubercular Activity: Similar derivatives have shown inhibitory effects against Mycobacterium tuberculosis strains through disruption of bacterial cell wall synthesis or metabolic pathways .
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Anti-inflammatory Potential: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes .
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Anticancer Properties: Fluorinated aromatic systems often enhance bioavailability and target specificity in cancer therapeutics .
While specific data on this compound's activity is limited, its structural analogs demonstrate promising biological activities.
Table 2: Biological Activities of Related Compounds
Challenges and Future Directions
Despite its potential, challenges in developing this compound include:
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Stability: The presence of multiple reactive functional groups could lead to degradation under certain conditions.
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Toxicity Profiling: Fluorinated compounds can exhibit off-target effects; thus, detailed toxicological studies are necessary.
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Optimization for Drug Development: Further structural modifications may improve binding affinity and reduce side effects.
Future research should focus on:
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Comprehensive in vitro and in vivo biological testing.
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Structural optimization using computational chemistry tools.
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Development of efficient synthetic routes for scalability.
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